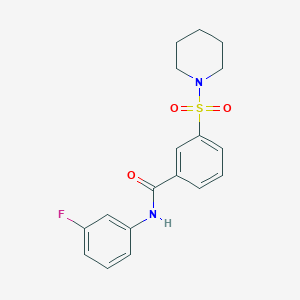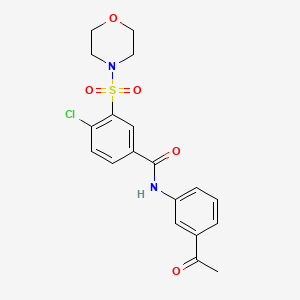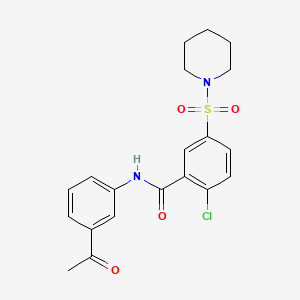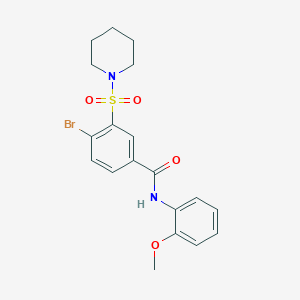
N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as FPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPB is a small molecule inhibitor that has been shown to selectively target a specific enzyme, making it a promising tool for studying the role of this enzyme in various biological processes.
Mecanismo De Acción
N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide exerts its effects by binding to a specific site on the enzyme, which prevents the enzyme from carrying out its normal function. This results in a disruption of the biological processes that are regulated by the enzyme, leading to changes in cell behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide depend on the specific biological process that is being studied. In cancer cells, N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit cell proliferation and induce cell death, which could potentially be used as a therapeutic strategy for cancer treatment. In other cell types, N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide may have different effects depending on the specific enzyme that is being targeted.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high selectivity for a specific enzyme. This allows researchers to study the effects of inhibiting this enzyme without affecting other biological processes. However, one limitation of using N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide is that it may not be effective in all cell types or biological systems, which could limit its usefulness in certain research applications.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide, including:
1. Further optimization of the synthesis method to improve yields and purity.
2. Investigation of the effects of N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide on different types of cancer cells and other cell types.
3. Development of new derivatives of N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide with improved pharmacological properties.
4. Exploration of the potential therapeutic applications of N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide in cancer treatment and other diseases.
5. Use of N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide as a tool for studying the role of the targeted enzyme in various biological processes.
In conclusion, N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide is a promising tool for scientific research due to its high selectivity for a specific enzyme and potential applications in cancer treatment and other diseases. Further research is needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide and to explore its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. One of the main areas of interest for N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide is its potential as a tool for studying the role of a specific enzyme in cancer progression. N-(3-fluorophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the activity of this enzyme in cancer cells, leading to decreased cell proliferation and increased cell death.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-7-5-8-16(13-15)20-18(22)14-6-4-9-17(12-14)25(23,24)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHBPEZTTXMZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3568436.png)
![3-chloro-N-(4-methoxybenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568445.png)
![N-{4-[(7-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568459.png)
![N-{4-[(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568460.png)
![3-({[5-(anilinocarbonyl)-2,4-dichlorophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568473.png)
![3-({[3-(anilinocarbonyl)-4-bromophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568478.png)
![5-[(benzylamino)sulfonyl]-2-bromo-N-phenylbenzamide](/img/structure/B3568479.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3568485.png)
![2-bromo-5-[(cyclohexylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3568489.png)


![ethyl 4-{[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3568512.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3568525.png)